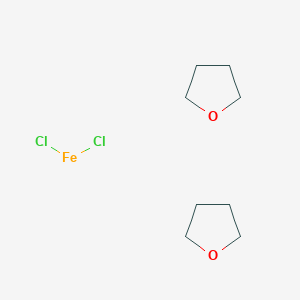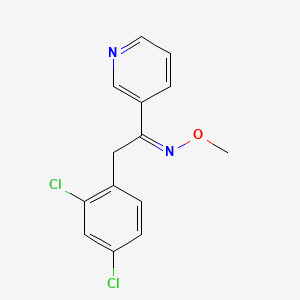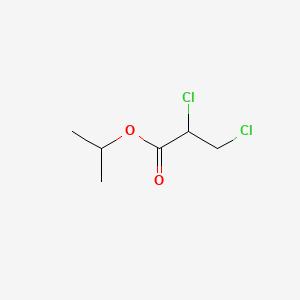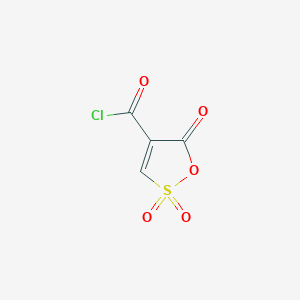![molecular formula C20H13NO B13808458 Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)
Isoindolo[2,1-f]phenanthridin-10(14bH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindolo[2,1-f]phenanthridin-10(14bH)-one is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its fused ring structure, which includes both isoindole and phenanthridine moieties
Preparation Methods
The synthesis of Isoindolo[2,1-f]phenanthridin-10(14bH)-one typically involves the cyclodehydration and rearrangement of 3-o-biphenylylaminophthalide derivatives. This process is carried out using hot phosphoric trichloride or polyphosphoric acid as reagents . Another approach involves the use of palladium-catalyzed dicarbonylative synthesis starting from commercially available 2-bromoanilines and 2-bromobenzyl amines . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Chemical Reactions Analysis
Isoindolo[2,1-f]phenanthridin-10(14bH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at positions that are more reactive due to the presence of electron-donating or electron-withdrawing groups.
Common reagents used in these reactions include phosphoric trichloride, polyphosphoric acid, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoindolo[2,1-f]phenanthridin-10(14bH)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism by which Isoindolo[2,1-f]phenanthridin-10(14bH)-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Isoindolo[2,1-f]phenanthridin-10(14bH)-one can be compared with other similar compounds such as:
Phenanthridine: A nitrogen heterocyclic compound used in DNA-binding fluorescent dyes.
Isoindolo[1,2-a]quinolin-11(5H)-ones: These compounds share a similar fused ring structure and are synthesized using enamide-based diastereoselective methods.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C20H13NO |
|---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-2,4,6,8,10,12,15,17,19-nonaen-21-one |
InChI |
InChI=1S/C20H13NO/c22-20-17-11-4-3-10-16(17)19-15-9-2-1-7-13(15)14-8-5-6-12-18(14)21(19)20/h1-12,19H |
InChI Key |
FAUVLIORSDBCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
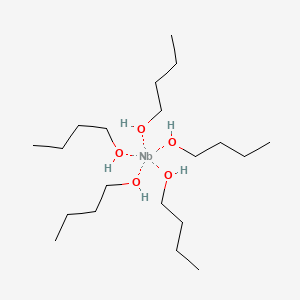
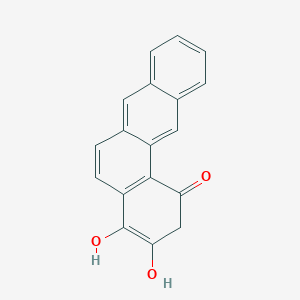
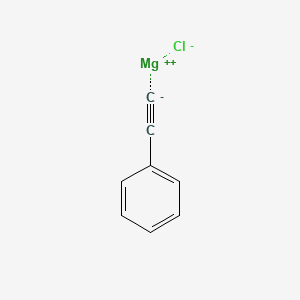
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
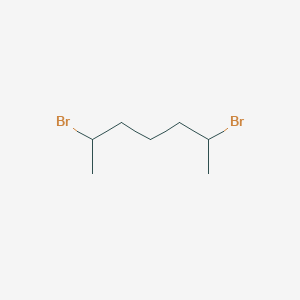
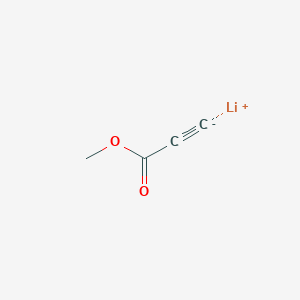
![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)

